molecular formula C14H14O3 B3025529 1-(2,6-Dimethoxynaphthalen-1-yl)ethanone CAS No. 86539-77-7

1-(2,6-Dimethoxynaphthalen-1-yl)ethanone

Cat. No.: B3025529
CAS No.: 86539-77-7
M. Wt: 230.26 g/mol
InChI Key: CKJQPCGQBADQGW-UHFFFAOYSA-N
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Description

It belongs to the class of naphthalene derivatives and is characterized by the presence of two methoxy groups and an ethanone group attached to the naphthalene ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dimethoxynaphthalen-1-yl)ethanone typically involves the acetylation of 2,6-dimethoxynaphthalene. This can be achieved through Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dimethoxynaphthalen-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.

Major Products Formed

    Oxidation: Formation of 2,6-dimethoxybenzoic acid or 2,6-dimethoxy-1,4-naphthoquinone.

    Reduction: Formation of 1-(2,6-dimethoxynaphthalen-1-yl)ethanol.

    Substitution: Formation of brominated or nitrated derivatives of the naphthalene ring.

Scientific Research Applications

1-(2,6-Dimethoxynaphthalen-1-yl)ethanone has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethoxynaphthalen-1-yl)ethanone depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of methoxy groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    1-Acetyl-2-methoxynaphthalene: Lacks one methoxy group compared to 1-(2,6-Dimethoxynaphthalen-1-yl)ethanone.

    2,6-Dimethoxynaphthalene: Lacks the ethanone group.

    1-Acetyl-2,6-dihydroxynaphthalene: Contains hydroxyl groups instead of methoxy groups.

Uniqueness

This compound is unique due to the presence of both methoxy and ethanone groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry.

Properties

IUPAC Name

1-(2,6-dimethoxynaphthalen-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c1-9(15)14-12-6-5-11(16-2)8-10(12)4-7-13(14)17-3/h4-8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKJQPCGQBADQGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC2=C1C=CC(=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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